molecular formula C19H21ClN2O B6218106 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 54313-39-2

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride

Cat. No. B6218106
CAS RN: 54313-39-2
M. Wt: 328.8
InChI Key:
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Description

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride (MPPIH) is a synthetic compound that has been studied for its potential applications in scientific research. It has been studied for its ability to interact with various biochemical and physiological pathways, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride has been studied for its potential applications in scientific research. It has been studied for its ability to interact with various biochemical and physiological pathways, such as those related to cancer, inflammation, and neurodegenerative diseases. In addition, it has been studied for its potential applications in drug discovery and development.

Mechanism of Action

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is thought to act as an agonist at the 5-HT2A receptor, which is involved in various physiological and biochemical processes. It is also thought to act as an antagonist at the α2-adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. In addition, it is thought to interact with other receptors, including the 5-HT3, 5-HT7, and 5-HT1A receptors, as well as the dopamine D2 receptor.
Biochemical and Physiological Effects
1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride has been studied for its potential effects on various biochemical and physiological processes. It has been studied for its potential effects on inflammation, cancer, and neurodegenerative diseases. In addition, it has been studied for its potential effects on the cardiovascular system, such as its ability to reduce blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Another advantage is that it is relatively stable and can be stored for long periods of time. However, 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is not water soluble, which can make it difficult to use in certain types of experiments. In addition, its effects on certain biochemical and physiological processes may be limited.

Future Directions

There are several potential future directions for 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride. One potential direction is to further study its potential applications in drug discovery and development. Another potential direction is to study its potential effects on other biochemical and physiological processes, such as those related to obesity and diabetes. In addition, further research could be done to explore its potential effects on the central nervous system and its potential interactions with other receptors. Finally, further research could be done to explore its potential applications in other areas, such as agriculture and environmental science.

Synthesis Methods

1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylmethyl chloride with pyrido[3,4-b]indole in anhydrous dimethylformamide (DMF) in the presence of a base, such as sodium ethoxide. The reaction is then followed by the addition of hydrochloric acid to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves the condensation of 3-methoxybenzaldehyde with tryptamine followed by cyclization and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-methoxybenzaldehyde", "tryptamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with tryptamine in the presence of a suitable catalyst to form 1-[(3-methoxyphenyl)methyl]-1H-indole.", "Step 2: Cyclization of 1-[(3-methoxyphenyl)methyl]-1H-indole with a suitable cyclizing agent to form 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-tetrahydroindole.", "Step 3: Quaternization of 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-tetrahydroindole with hydrochloric acid to form 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride." ] }

CAS RN

54313-39-2

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8

Purity

95

Origin of Product

United States

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